Mass Shift Discrimination vs. Unlabeled XMC
The primary differentiator of (3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate from its unlabeled counterpart, XMC, is the nominal mass shift of +3 Da in the molecular ion and fragment ions containing the carbamate moiety [1]. This mass difference allows the mass spectrometer to distinguish the internal standard signal from the analyte signal without chromatographic baseline resolution. For effective use as an internal standard, the isotopic purity—specifically the atom% deuterium enrichment—must be sufficiently high to minimize 'cross-talk' or isotopic overlap between the analyte and IS channels. Specifications for XMC-d3 from reputable suppliers indicate a purity of HPLC ≥99% , which ensures a high chemical purity. While the exact isotopic enrichment for this specific compound is not explicitly stated in all sources, class-level data for similarly synthesized deuterated carbamates, such as ethyl carbamate-D5, report a deuterium isotopic enrichment of 99.0 atom% D [2], establishing a benchmark for the expected performance of a properly synthesized trideuteriomethyl standard.
| Evidence Dimension | Nominal Mass Shift (Molecular Weight) |
|---|---|
| Target Compound Data | 182.23 g/mol (C10H10D3NO2) [1] |
| Comparator Or Baseline | XMC: 179.22 g/mol (C10H13NO2) [3] |
| Quantified Difference | Δ = +3.01 g/mol |
| Conditions | Calculated from molecular formula; applicable in MS detection (MS1). |
Why This Matters
This +3 Da mass difference is the fundamental physical-chemical property that enables the compound's function as an isotope dilution internal standard, allowing for the correction of matrix effects and instrument variability in quantitative MS assays.
- [1] MedChemExpress (MCE). XMC-d3 Product Datasheet. View Source
- [2] Lv, J., Yang, W. C., Li, M. H., Yang, C., Pan, J., Sheng, L. Y., & Luo, Y. (2015). Synthesis of Stable Isotope Labeled Ethyl Carbamate-D5. Chemical Reagents, 37(6), 561-563. View Source
- [3] National Institute of Standards and Technology (NIST). Phenol, 3,5-dimethyl-, methylcarbamate. NIST Chemistry WebBook, SRD 69. View Source
